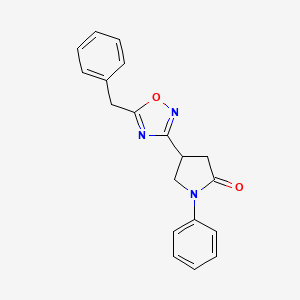
4-(5-Benzyl-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Benzyl-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one, also known as BPO-27, is a novel compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a small molecule that belongs to the family of pyrrolidinones and has a unique chemical structure that makes it a promising candidate for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 4-(5-Benzyl-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one is not fully understood, but it has been proposed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes such as cyclin-dependent kinases, which are involved in cell cycle regulation. This compound has also been shown to modulate the expression of various genes involved in apoptosis and cell survival. Additionally, this compound has been shown to interact with various proteins involved in signal transduction pathways, which can lead to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells and induce cell cycle arrest and apoptosis. This compound has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models, and can potentially be used as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(5-Benzyl-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one has several advantages and limitations for lab experiments. One of the major advantages of this compound is its unique chemical structure, which makes it a promising candidate for drug discovery and development. This compound has also been shown to have high potency and selectivity towards its target proteins, which can potentially reduce off-target effects. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to formulate for in vivo studies. Additionally, this compound has not been extensively studied for its pharmacokinetic properties, which can limit its potential applications in drug development.
Direcciones Futuras
There are several future directions for the study of 4-(5-Benzyl-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one. One of the major future directions is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Future studies can also focus on the development of novel formulations of this compound to improve its solubility and pharmacokinetic properties. Finally, the potential toxicity and side effects of this compound need to be further investigated to ensure its safety for clinical use.
Métodos De Síntesis
The synthesis of 4-(5-Benzyl-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one involves the reaction of 5-benzyl-1,2,4-oxadiazole-3-carboxylic acid with phenylhydrazine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then subjected to cyclization using a base such as sodium hydride or potassium carbonate to form this compound. The synthesis of this compound has been reported in various scientific journals, and the yield and purity of the compound can be optimized by modifying the reaction conditions.
Aplicaciones Científicas De Investigación
4-(5-Benzyl-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, this compound has been identified as a potential lead compound for the development of novel drugs targeting various diseases.
Propiedades
IUPAC Name |
4-(5-benzyl-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-18-12-15(13-22(18)16-9-5-2-6-10-16)19-20-17(24-21-19)11-14-7-3-1-4-8-14/h1-10,15H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKOFZXMISIGTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NOC(=N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


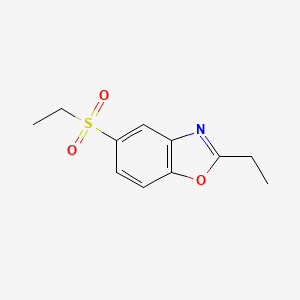
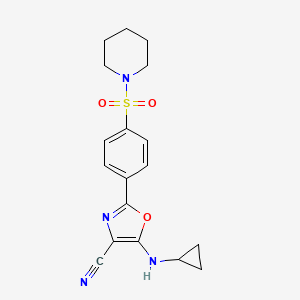

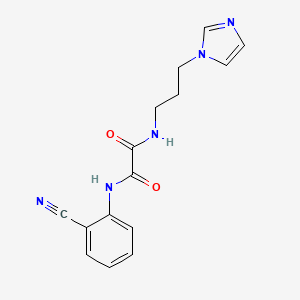
![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2537041.png)
![8-(4-methoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)
![2-[2-(benzyloxy)phenoxy]-N-(cyanomethyl)acetamide](/img/structure/B2537044.png)
![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide](/img/structure/B2537045.png)
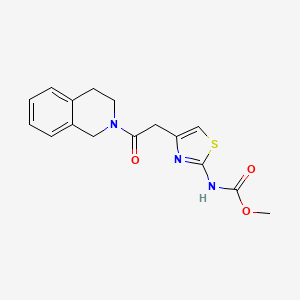

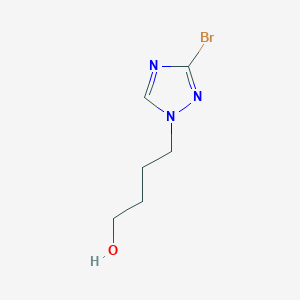

![N-(3,5-dimethoxyphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2537053.png)